[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound featuring a 2-methylanilino group linked via a 2-oxoethyl moiety to a 3-fluorophenylacetate ester. Its molecular structure combines aromatic and amide functionalities, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-5-2-3-8-15(12)19-16(20)11-22-17(21)10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYSXDFPULEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the esterification of 2-(2-methylanilino)-2-oxoethanol with 2-(3-fluorophenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active components that interact with biological targets. The aniline and fluorophenyl groups may contribute to binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s key structural features are compared below with analogous molecules (Table 1):
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name | Molecular Formula | Anilino Substituent | Acetate Substituent | Key Properties/Activities | References |
|---|---|---|---|---|---|
| [Target] | C₁₇H₁₇FN₂O₄* | 2-Methyl | 3-Fluorophenyl | N/A (Data not provided) | - |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₂NO₄ | 2-Methoxy | Ethyl | Pharmaceutical intermediate | |
| 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate | C₁₈H₁₆FNO₄ | 3-Acetyl | 3-Fluorophenyl | Smiles: CC(=O)c1cccc(NC(=O)COC(=O)... | |
| AZD1152 Intermediate | Complex | 3-Fluorophenylamino | Quinazolinyl | Aurora kinase inhibitor (anticancer) | |
| Ethyl 2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate | C₁₅H₁₅FN₂O₄S | 3-Fluorophenylamino | Thiazolidinone-ethyl | CAS 735335-61-2, MW 338.35 |
*Estimated molecular formula based on structural analysis.
Key Observations:
- Acetate Modifications: The 3-fluorophenylacetate moiety in the target contrasts with thiazolidinone-ethyl () or quinazolinyl () groups in analogs. These differences impact steric bulk and electronic properties, which could alter binding affinities in biological targets.
Biological Activity
[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring both an aniline derivative and a fluorophenyl group, suggests a variety of biological activities, particularly in enzyme interactions and potential therapeutic effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
- IUPAC Name : this compound
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FNO₃ |
| Molecular Weight | 299.32 g/mol |
| CAS Number | 1794785-19-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes. The ester group can be hydrolyzed by esterases, releasing active components that may interact with various biological targets, including receptors involved in signaling pathways. The aniline and fluorophenyl groups enhance binding affinity and specificity towards these targets, potentially modulating their activity.
Enzyme Interactions
Research indicates that this compound can serve as a probe to study enzyme-substrate interactions, particularly with esterases and amidases. The hydrolysis of the ester bond by these enzymes releases the active components, which can then exert biological effects.
Anticancer Potential
Emerging studies suggest that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives with fluorophenyl groups have demonstrated significant inhibition of cancer cell proliferation and migration in vitro. This suggests a potential role for this compound in cancer therapeutics, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
In Vitro Anticancer Activity :
- A study explored the cytotoxic effects of related compounds on various breast cancer cell lines (MCF-7, MDA-MB-231). Results indicated significant dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity against these cancer cells.
These findings indicate that modifications to the structure can significantly influence biological activity.Cell Line IC50 (24h) IC50 (48h) MCF-7 2.96 μmol/L 1.06 μmol/L MDA-MB-231 0.80 μmol/L 0.67 μmol/L SK-BR-3 1.21 μmol/L 0.79 μmol/L -
Mechanistic Insights :
- Further investigations revealed that compounds similar to this compound induced G2/M phase arrest in cancer cells, leading to apoptosis via oxidative stress pathways. This suggests a multifaceted mechanism where both cell cycle modulation and oxidative stress play critical roles in its anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
